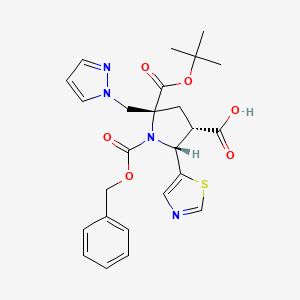

1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)-

Description

This compound is a highly functionalized pyrrolidine derivative with a stereochemically defined backbone (2R,4S,5R). Its structure features a 1,2,4-pyrrolidinetricarboxylic acid core substituted with:

- A 5-thiazolyl moiety at position 5, contributing to aromatic interactions and metabolic stability.

- Ester groups: a tert-butyl ester at position 2 and a benzyl ester at position 1, which improve lipophilicity and modulate pharmacokinetic properties.

While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., pyrazole-linked 1,2,4-oxadiazoles in ) suggest that condensation reactions with activating agents like phosphorus oxychloride or pyridine-mediated couplings could be viable synthetic routes. The stereochemistry likely influences target binding, as seen in computational studies of similar triazole derivatives (–14).

Properties

Molecular Formula |

C25H28N4O6S |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C25H28N4O6S/c1-24(2,3)35-22(32)25(15-28-11-7-10-27-28)12-18(21(30)31)20(19-13-26-16-36-19)29(25)23(33)34-14-17-8-5-4-6-9-17/h4-11,13,16,18,20H,12,14-15H2,1-3H3,(H,30,31)/t18-,20+,25+/m0/s1 |

InChI Key |

ZQKYAXPZIZMLGM-DMJCMNNJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4 |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of such a multifunctional heterocyclic compound typically involves:

- Construction of the pyrrolidine ring with appropriate stereochemistry.

- Introduction of the pyrazolylmethyl substituent at the 2-position.

- Attachment of the 5-thiazolyl substituent at the 5-position.

- Protection of carboxylic acid groups via esterification with tert-butyl and benzyl groups.

The stereochemistry (2R,4S,5R) suggests the use of chiral starting materials or chiral catalysts to control the configuration during ring formation and substitution.

Detailed Synthetic Steps

Synthesis of Pyrrolidine Core

- The pyrrolidine ring can be synthesized via cyclization of appropriate amino acid derivatives or through ring-closure reactions involving amino alcohols or amino acids.

- The tricarboxylic acid functionality is introduced by starting with protected glutamic acid derivatives or similar tricarboxylic acid precursors.

- Protection of carboxyl groups as tert-butyl and benzyl esters is performed using standard esterification techniques with isobutylene or tert-butanol for tert-butyl esters and benzyl bromide or benzyl alcohol for benzyl esters.

Introduction of the Pyrazolylmethyl Group

- The 2-(1H-pyrazol-1-ylmethyl) substituent is introduced via nucleophilic substitution or alkylation reactions.

- Typically, a pyrazole derivative is alkylated with a suitable halomethyl intermediate attached to the pyrrolidine ring.

- The pyrazole ring is often synthesized separately by cyclization of hydrazines with 1,3-dicarbonyl compounds or via other pyrazole-forming reactions, then linked to the pyrrolidine core.

Attachment of the 5-Thiazolyl Group

- The 5-(5-thiazolyl) substituent is introduced via cross-coupling or substitution reactions.

- Thiazole rings are synthesized from α-haloketones and thioamides or via cyclization of appropriate precursors.

- The thiazolyl group can be attached to the pyrrolidine ring by nucleophilic substitution or metal-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) if halogenated intermediates are used.

Protection and Deprotection Steps

- The presence of tert-butyl and benzyl esters indicates protection of acidic groups during synthesis to prevent unwanted side reactions.

- Final deprotection steps may involve acidic or catalytic hydrogenation conditions to remove protecting groups selectively without disturbing the heterocycles.

Research Outcomes and Characterization

Yield and Purity

Structural Confirmation

- Characterization is carried out using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the chemical environment of the heterocycles and substituents.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Single crystal X-ray diffraction is used to confirm the stereochemistry and 3D structure of the compound, especially for complex heterocycles.

Spectroscopic Data Summary Table

| Technique | Key Observations | Purpose |

|---|---|---|

| ^1H NMR | Double doublets for pyrazoline protons at 3.24–5.54 ppm | Confirm pyrazoline ring protons |

| ^13C NMR | Low-field signal at 165.4–165.8 ppm for thiazole C2 | Confirm thiazole ring carbons |

| Mass Spectrometry | Molecular ion peak at m/z 512.58 | Confirm molecular weight |

| X-ray Crystallography | Confirm stereochemistry (2R,4S,5R) | Confirm 3D molecular structure |

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Cyclization of amino acid derivatives | High yield (variable) | Controlled stereochemistry needed |

| Esterification | tert-Butanol, benzyl bromide, acid catalysts | Quantitative | Protects carboxylic acids |

| Pyrazolylmethyl substitution | Alkylation with pyrazole derivatives | 77–90% | Requires controlled conditions |

| Thiazolyl group attachment | Cross-coupling or nucleophilic substitution | 80–90% | Metal catalysts may be used |

| Deprotection | Acidic or hydrogenolysis conditions | High yield | Selective removal of protecting groups |

Chemical Reactions Analysis

Types of Reactions

1,2,4-pyrrolidinetricarboxylic acid derivatives can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl or nitro groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of complex molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Biological activity: Investigation of potential antimicrobial, antiviral, or anticancer properties.

Medicine

Drug development: Exploration of therapeutic potential in treating various diseases.

Industry

Material science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-pyrrolidinetricarboxylic acid derivatives depends on their specific application. For example:

Biological activity: Interaction with specific molecular targets such as enzymes or receptors.

Catalysis: Coordination with metal centers to facilitate chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Moieties

A. Pyrazole-Linked 1,2,4-Oxadiazole Derivatives ()

- Structure : Benzamides with pyrazole-linked 1,2,4-oxadiazole substituents.

- Activity : Exhibit insecticidal and fungicidal activity against mosquito larvae and rice blast fungus.

- Key Difference : The absence of a thiazole ring and pyrrolidine backbone reduces steric complexity compared to the target compound.

B. Triazolo-Thiazolidinone Derivatives ()

- Structure: Dehydroabietic acid derivatives fused with triazolo-thiazolidinone rings.

- Key Difference : The rigid tricyclic framework contrasts with the flexible pyrrolidine core of the target compound.

C. 1,2,4-Triazole Derivatives with Propionic Acid ()

- Structure : 1,2,4-Triazoles substituted with propionic acid or methacrylic acid.

- Activity : Propionic acid derivatives show reduced antibacterial and anthelmintic activity compared to methacrylic analogs due to the lack of a conjugated double bond.

- Key Difference : The target compound’s thiazole and pyrazole groups may compensate for this limitation by enabling π-stacking and hydrogen bonding .

Functional Group Impact on Bioactivity

- Ester Groups : The tert-butyl and benzyl esters in the target compound likely enhance membrane permeability compared to methyl or ethyl esters in analogs ().

- Thiazole vs. Oxadiazole : Thiazole’s sulfur atom may improve metabolic stability over oxadiazole’s oxygen, as seen in prolonged half-lives of thiazole-containing drugs.

Computational Insights into Binding and Stability

- Molecular docking of 1,2,4-triazole derivatives (–14) reveals that hydrogen bonding and π-stacking with residues like Cys297 (NO-synthase) or Glu346 (NMDA receptor) are critical for activity. The target compound’s pyrazole and thiazole groups may similarly engage these residues.

- MD simulations show that substituent flexibility (e.g., ester chains) affects complex stability. The rigid tert-butyl group in the target compound may reduce conformational entropy loss upon binding .

Biological Activity

1,2,4-Pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)- is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C25H28N4O6S

- Molecular Weight : 512.58 g/mol

- CAS Number : 1486470-49-8

- Predicted Boiling Point : 687.1 ± 55.0 °C

- Density : 1.36 ± 0.1 g/cm³

- pKa : 3.77 ± 0.60

The compound's biological activity is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their ability to modulate enzyme activity and receptor interactions. The specific interactions of this compound may include:

- Inhibition of Enzymes : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Receptor Modulation : The compound may act as a modulator for metabotropic glutamate receptors (mGluRs), which are implicated in neurological functions and disorders .

Biological Activities

Research indicates that compounds similar to the one exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Some studies have shown that pyrazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Anti-inflammatory Effects : Compounds containing pyrazole structures have demonstrated anti-inflammatory effects through COX inhibition and modulation of inflammatory cytokines.

- Anticancer Potential : Certain pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against Mycobacterium tuberculosis. The results indicated that specific substitutions on the pyrazole ring enhanced activity against resistant strains . This suggests that the compound may hold potential as a lead candidate for further development against tuberculosis.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of similar compounds in rodent models of arthritis. The study found that treatment with pyrazole derivatives significantly reduced inflammation markers and improved mobility in affected animals . This highlights the therapeutic potential of such compounds in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.